Human NAT1 Inhibitory Potency: Positional Methyl Effect vs. 2-Methyl and Unsubstituted Analogues
In a direct head-to-head comparison derived from the same publication series, the target 3-methyl compound inhibited human recombinant NAT1 with an IC50 of 17,000 nM, whereas the 2-methyl positional isomer achieved an IC50 of 3,900 nM under identical assay conditions (human recombinant NAT1, acetyl-CoA hydrolysis, PABA substrate, Ellman's method) [1][2]. The unsubstituted parent benzylidene analogue exhibited an intermediate IC50 of 13,000 nM [3]. This represents a 4.4-fold loss of potency upon moving the methyl group from the ortho to the meta position.
| Evidence Dimension | IC50 against human recombinant arylamine N-acetyltransferase 1 (NAT1) |
|---|---|
| Target Compound Data | 1.70E+4 nM (17 µM) |
| Comparator Or Baseline | 2-methyl isomer: 3.90E+3 nM (3.9 µM); Unsubstituted parent: 1.30E+4 nM (13 µM) |
| Quantified Difference | 4.4-fold less potent than 2-methyl isomer; 1.3-fold less potent than unsubstituted parent |
| Conditions | Human recombinant NAT1; acetyl-CoA hydrolysis; PABA substrate; Ellman's method (identical assay across all three compounds) |
Why This Matters
Procurement of the specific 3-methyl regioisomer is mandatory for any SAR study mapping the positional methyl effect on NAT1; substitution with the 2-methyl isomer would introduce a 4.4-fold potency artifact.
- [1] BindingDB BDBM50274855: (Z)-5-(3'-Methylbenzylidene)-2-thioxothiazolidin-4-one, IC50 = 1.70E+4 nM against human NAT1. Data curated from Russell et al., Bioorg Med Chem, 2009. View Source
- [2] BindingDB BDBM50274886: (Z)-5-(2'-Methylbenzylidene)-2-thioxothiazolidin-4-one, IC50 = 3.90E+3 nM against human NAT1. Data curated from Russell et al., Bioorg Med Chem, 2009. View Source
- [3] BindingDB BDBM50092271: (Z)-5-Benzylidene-2-thioxothiazolidin-4-one, IC50 = 1.30E+4 nM against human NAT1. Data curated from Russell et al., Bioorg Med Chem, 2009. View Source
